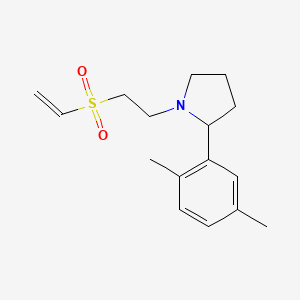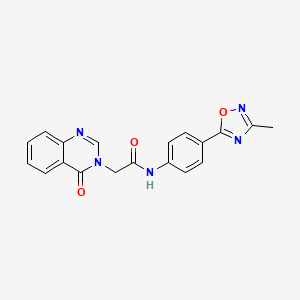
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and is structurally similar to other psychoactive substances such as cathinones and amphetamines.
Mécanisme D'action
The exact mechanism of action of 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine reuptake inhibitor. It may also interact with other neurotransmitter systems such as the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the release of acetylcholine and glutamate. This compound has been shown to improve cognitive function, enhance memory, and increase alertness and wakefulness in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine in lab experiments is its ability to improve cognitive function and enhance memory. This makes it a useful tool for studying the mechanisms underlying cognitive processes. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it should be used with caution and under strict laboratory conditions.
Orientations Futures
There are several future directions for the study of 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its effects on other neurotransmitter systems such as the GABAergic system. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has potential therapeutic applications in the treatment of neurological disorders. It has been shown to improve cognitive function, enhance memory, and increase alertness and wakefulness in animal models. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine involves the reaction of 2-(2,5-dimethylphenyl)pyrrolidine with ethenylsulfonylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatographic techniques. The purity of this compound can be determined using analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(18,19)11-10-17-9-5-6-16(17)15-12-13(2)7-8-14(15)3/h4,7-8,12,16H,1,5-6,9-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHROANYMOKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2CCS(=O)(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)
![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376743.png)
![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)





![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)
